(2R)-1,1-dimethoxypropan-2-amine
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Overview
Description
(2R)-1,1-dimethoxypropan-2-amine is an organic compound with the molecular formula C5H13NO2 It is a chiral amine with two methoxy groups attached to the second carbon of the propane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1,1-dimethoxypropan-2-amine can be achieved through several methods. One common approach involves the reaction of ®-2-amino-1-propanol with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate imine, which is subsequently reduced to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-1,1-dimethoxypropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogenating agents (e.g., thionyl chloride) or alkylating agents (e.g., methyl iodide) are employed.
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Primary amines, alcohols
Substitution: Halogenated or alkylated derivatives
Scientific Research Applications
(2R)-1,1-dimethoxypropan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (2R)-1,1-dimethoxypropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- (2R)-1-phenylpropan-2-amine
- (2R)-1-(2,6-dimethylphenoxy)propan-2-amine
Uniqueness
(2R)-1,1-dimethoxypropan-2-amine is unique due to its specific structural features, such as the presence of two methoxy groups and its chiral center. These characteristics confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
(2R)-1,1-dimethoxypropan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2/c1-4(6)5(7-2)8-3/h4-5H,6H2,1-3H3/t4-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOKAVHTSXSLNB-SCSAIBSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(OC)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(OC)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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